molecular formula C7H9FN2O B13159039 3-Amino-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one

3-Amino-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one

Cat. No.: B13159039
M. Wt: 156.16 g/mol
InChI Key: QXOSZARDPKPEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a fluoroethyl group, and a dihydropyridinone ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with fluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: The amino and fluoroethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce fully saturated compounds. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

3-Amino-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. The amino and fluoroethyl groups enable the compound to form hydrogen bonds and engage in dipole-dipole interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2-chloroethyl)-1,4-dihydropyridin-4-one
  • 3-Amino-1-(2-bromoethyl)-1,4-dihydropyridin-4-one
  • 3-Amino-1-(2-iodoethyl)-1,4-dihydropyridin-4-one

Uniqueness

3-Amino-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro, bromo, and iodo counterparts .

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

3-amino-1-(2-fluoroethyl)pyridin-4-one

InChI

InChI=1S/C7H9FN2O/c8-2-4-10-3-1-7(11)6(9)5-10/h1,3,5H,2,4,9H2

InChI Key

QXOSZARDPKPEPP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C(C1=O)N)CCF

Origin of Product

United States

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